![molecular formula C16H19N3O5 B5109671 ethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5109671.png)

ethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

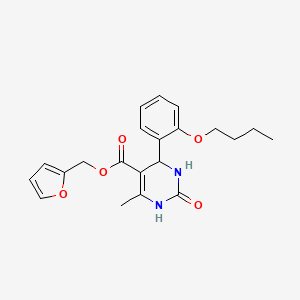

The compound is synthesized using a Biginelli three-component cyclocondensation reaction involving a catalyst, which results in good yield. The synthesis process involves the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with phenyl or cyclohexyl isocyanates, leading to the formation of ethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate derivatives. This method is praised for its high yields, short reaction times, and eco-friendly methodology (Mohan et al., 2014); (Śladowska et al., 1990).

Molecular Structure Analysis

Structural characterization of the compound has been achieved through various spectroscopic methods, including IR, 1H NMR, 13C NMR, LCMS, and elemental analysis. Single crystal X-ray diffraction has been utilized to confirm the crystal and molecular structure, revealing detailed insights into the compound's conformation and the dihedral angles between planes (Nagarajaiah & Begum, 2012).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including reactions with thiophenolates, leading to products via ring expansion or nucleophilic substitution. These reactions are strongly influenced by the basicity-nucleophilicity of the reaction media, showcasing the compound's reactivity under different conditions (Fesenko et al., 2010).

Physical Properties Analysis

Physical properties, such as crystal structure and conformation, have been extensively studied. The compound exhibits distinct crystallographic features, with different molecules in the asymmetric unit showing unique interactions and conformational arrangements. This analysis helps in understanding the compound's stability and reactivity (Yang, 2009).

Chemical Properties Analysis

The compound's chemical properties, such as antioxidant activity and reaction pathways, have been explored. It has shown potential antioxidant activity, which was evaluated through in vitro assays, highlighting its chemical stability and potential for further applications in various fields, excluding drug use and dosage considerations (Gajjala et al., 2022).

Future Directions

Mechanism of Action

Target of Action

It is part of a class of compounds known as dihydropyridine derivatives . These compounds are known to have anti-inflammatory and analgesic effects .

Mode of Action

It is suggested that these compounds display rapid onset of anti-inflammatory action . Compounds carrying amide functionality showed the highest anti-inflammatory as well as analgesic activities .

Biochemical Pathways

It is known that dihydropyridine derivatives can affect various prostaglandin substances involved in the development of pain, inflammation, and regulation of body temperature .

Pharmacokinetics

The compound’s molecular weight is 333339, and it has a density of 13±01 g/cm3 . These properties can influence its bioavailability and pharmacokinetics.

Result of Action

The compound has been found to exhibit prominent anti-inflammatory and analgesic activities when compared with the standard drug . The molecular and cellular effects of the compound’s action are likely related to its anti-inflammatory and analgesic properties.

properties

IUPAC Name |

ethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5/c1-3-23-15(21)13-9(2)18-16(22)19-14(13)10-4-6-11(7-5-10)24-8-12(17)20/h4-7,14H,3,8H2,1-2H3,(H2,17,20)(H2,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUUVNWBGNFCVNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OCC(=O)N)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[4-(carbamoylmethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-3-[(3-hydroxyphenyl)amino]-2-propen-1-one](/img/structure/B5109601.png)

![6-{[4-(allylthio)-6-(methylamino)-1,3,5-triazin-2-yl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B5109603.png)

![N-{2-[(2-furylmethyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5109605.png)

![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5109611.png)

![N-(1-{1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5109623.png)

![2-chloro-N-({[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5109630.png)

![N-[2-chloro-5-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5109635.png)

![2-(5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5109640.png)

![1-[(4-chlorobutoxy)methyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5109650.png)

![3-bromo-N-[3-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxybenzamide](/img/structure/B5109663.png)